molecular formula C23H29NO4S B3211555 N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1091075-80-7

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B3211555
CAS No.: 1091075-80-7
M. Wt: 415.5 g/mol
InChI Key: ZNZOKRODDFPQDS-UHFFFAOYSA-N
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Description

N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry research, particularly in the exploration of novel sulfonamide-based therapeutics. Sulfonamides are a prominent class of compounds known for their versatile biological activities. Historically, they form the basis of antibacterial agents that act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) . Beyond their antimicrobial properties, sulfonamide derivatives are increasingly investigated for their potential in other areas, including oncology, where they may exhibit cytotoxic properties or serve as key ligands in metal complexes for anticancer drug development . The structure of this compound features a 5,6,7,8-tetrahydronaphthalene (tetralin) group linked to a sulfonamide function, a scaffold often associated with central nervous system activity. This is further integrated with a 2-methoxyphenyl-substituted tetrahydropyran (oxane) moiety, which can influence the molecule's pharmacokinetic properties and target binding affinity. The distinct hybrid architecture of this compound makes it a valuable chemical tool for researchers screening for activity against various biological targets, such as enzymes, receptors, and ion channels. It holds promise for the development of new molecular probes and potential therapeutic agents. Researchers can utilize this high-purity compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and biochemical screening assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO4S/c1-27-22-9-5-4-8-21(22)23(12-14-28-15-13-23)17-24-29(25,26)20-11-10-18-6-2-3-7-19(18)16-20/h4-5,8-11,16,24H,2-3,6-7,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZOKRODDFPQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, including the formation of the oxane ring, the introduction of the methoxyphenyl group, and the sulfonamide formation. Common synthetic routes may involve:

    Formation of the Oxane Ring: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or other suitable methods.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized products.

    Reduction: The sulfonamide group can be reduced under suitable conditions to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The target compound’s key structural elements include:

  • Oxane ring with 2-methoxyphenyl group : The 2-methoxy substitution on the phenyl ring may influence electronic properties (e.g., electron-donating effects) and steric interactions, while the oxane ring’s chair conformation could enhance stability compared to piperazine or acyclic analogs .

Comparison Table of Key Compounds

Compound Name Core Structure Substituents Biological Activity (Inferred) Key Differentiators References
Target Compound Tetrahydronaphthalene-sulfonamide 4-(2-Methoxyphenyl)oxan-4-ylmethyl Possible CNS modulation Oxane ring for stability
ST-148 Naphthalene-sulfonamide 4-(2-Methoxyphenyl)piperazin-1-yl-butyl Dopamine D2/D3 antagonist Piperazine ring; flexible chain
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide Naphthalene-sulfonamide (4-Methoxyphenyl)(naphthalen-1-yl)methyl Not reported (high stereochemical purity) Benzhydryl group; 4-methoxy substitution
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Naphthalene-sulfonamide 2-(3,4-Dimethoxyphenyl)ethyl Antimicrobial, anticancer 3,4-Dimethoxy groups; ethyl chain
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide Tetrahydronaphthalene-carboxamide 4-(4-Methylpyrimidin-2-yl)sulfamoylphenyl Not reported Carboxamide linkage; pyrimidine ring

Key Observations

Oxane vs. Piperazine (ST-148) :

  • The oxane ring in the target compound may confer greater metabolic stability than ST-148’s piperazine group, which is prone to oxidation .
  • Piperazine’s basic nitrogen in ST-148 could enhance solubility but reduce blood-brain barrier penetration compared to the neutral oxane system.

Methoxy Substitution Patterns: The 2-methoxyphenyl group in the target compound vs. 4-methoxyphenyl in ’s compound alters electronic and steric profiles. 3,4-Dimethoxyphenyl in ’s compound increases hydrophobicity, which might enhance membrane permeability but reduce aqueous solubility .

Sulfonamide vs. The pyrimidine ring in ’s compound introduces additional hydrogen-bonding sites, which could improve selectivity for kinase targets.

Pharmacokinetic and Physicochemical Considerations

  • Lipophilicity : The tetrahydronaphthalene core and methoxyphenyl groups suggest moderate lipophilicity, balancing blood-brain barrier penetration and solubility.
  • Stereochemical Purity : Unlike the chiral compound in (99% enantiomeric excess), the target compound’s stereochemistry is unspecified, which may impact activity if chiral centers exist .
  • Crystal Packing : highlights that planar aromatic systems (e.g., naphthalene) participate in π–π stacking, which could influence crystallinity and formulation .

Biological Activity

Overview

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound known for its unique structural features that include an oxane ring, a methoxyphenyl group, and a tetrahydronaphthalene sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxane Ring : This can be achieved through cyclization reactions involving suitable diols and electrophiles under acidic conditions.
  • Introduction of the Methoxyphenyl Group : This is often done via Friedel-Crafts alkylation using 4-methoxybenzyl chloride.
  • Formation of the Sulfonamide : The final step involves reacting the intermediate with sulfonyl chlorides in the presence of a base.

The molecular structure can be represented as follows:

ComponentStructure
IUPAC NameN-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Molecular FormulaC23H29NO4S
Molecular Weight429.64 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide group is known to interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is crucial for this activity.
  • Antitumor Activity : Some sulfonamides have been reported to possess cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro.
  • Anticonvulsant Properties : There is emerging evidence that certain derivatives may exhibit anticonvulsant activity. This could be linked to their ability to modulate neurotransmitter systems.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to this compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

Case Study 2: Antitumor Activity

In a comparative study assessing the cytotoxicity of several naphthalene-based compounds on cancer cell lines (e.g., HeLa and MCF7), it was found that derivatives containing the tetrahydronaphthalene structure exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 (µM)
This compoundAntimicrobialTBD
Compound AAntitumor15
Compound BAnticonvulsant20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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